molecular formula C10H14N2 B137861 1-ethyl-2,3-dihydro-1H-indol-6-amine CAS No. 143543-67-3

1-ethyl-2,3-dihydro-1H-indol-6-amine

Cat. No. B137861
M. Wt: 162.23 g/mol
InChI Key: DASPMFXHFCNQHX-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dihydro-1H-indol-6-amine is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various chemical and pharmacological applications. The compound is a derivative of indole with specific substitutions that make it unique and potentially useful for various synthetic applications.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the ultrasound-mediated condensation of amine with dehydroacetic acid provides a facile and efficient protocol for synthesizing pyranone derivatives, which could be related to the synthesis of indole derivatives . Additionally, the hydroamination of ethynyl-indoles with secondary amines under mild conditions suggests a potential pathway for introducing amino groups into the indole framework . These methods highlight the versatility and adaptability of indole chemistry in creating a wide range of substituted compounds, including 1-ethyl-2,3-dihydro-1H-indol-6-amine.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. The synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine and its characterization using various spectroscopic techniques, such as NMR and IR spectroscopy, provides insight into the structural aspects of such compounds . These techniques could be applied to determine the structure of 1-ethyl-2,3-dihydro-1H-indol-6-amine, ensuring the correct placement of substituents and the overall molecular conformation.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The reactivity of primary amines with ethyl 6-hydroxyfulvene-1-carboxylate to form stable condensation products indicates that primary amines can be selectively functionalized . This selectivity could be exploited in the synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine by ensuring that the ethyl group remains intact while the amine group is modified. Furthermore, the domino reaction involving amines and propenoates to synthesize dihydropyridines demonstrates the potential for complex transformations involving indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-2,3-dihydro-1H-indol-6-amine would be influenced by its indole core and substituents. The stability of condensation products under acidic and basic conditions , as well as the high yields and stereoselectivity achieved in hydroamination reactions , suggest that the compound would exhibit good chemical stability and could be synthesized with high selectivity. The fluorescence exhibited by some dihydropyridine derivatives also opens the possibility that 1-ethyl-2,3-dihydro-1H-indol-6-amine could have interesting optical properties, which could be explored in further studies.

Scientific Research Applications

Chemical Synthesis and Reactions

  • 1-Ethyl-2,3-dihydro-1H-indol-6-amine is used in chemical reactions, such as the regioselective addition of aromatic amines at the exocyclic C=C bond of related compounds, leading to the formation of products like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006).
  • It's instrumental in streamlined methods for constructing drug-like molecules. For instance, an efficient method involving Ugi reaction and microwave-assisted cyclization uses 1H-indole-2-carboxylic acids to create 2,3-dihydropyrazino[1,2-a]indole-1,4-diones (Tsirulnikov et al., 2009).
  • Hydroamination of related compounds has been explored under mild conditions, demonstrating its utility in creating various amino derivatives of indole (Sobenina et al., 2010).

Synthesis of Novel Compounds

  • 1-Ethyl-2,3-dihydro-1H-indol-6-amine is involved in the synthesis of complex organic molecules. For example, it aids in the synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a process that involves six steps with 49% overall yield (Prashad et al., 2006).
  • It also facilitates the synthesis of free-NH indole 2-acetamides and derivatives, showcasing its versatility in organic synthesis (Cacchi et al., 2009).

Structural Evaluation

  • Its derivatives are synthesized and structurally evaluated, such as in the case of 5-Methyl-6-acetyl substituted indole and gramine, where crystal structures were determined (Kukuljan et al., 2016).

Pharmaceutical Research

  • 1-Ethyl-2,3-dihydro-1H-indol-6-amine contributes to pharmaceutical research, for instance, in the preparation of 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, which are identified as 5-HT6 receptor ligands (Bernotas et al., 2004).

Safety And Hazards

The safety information for “1-ethyl-2,3-dihydro-1H-indol-6-amine” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-ethyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-4,7H,2,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASPMFXHFCNQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594056
Record name 1-Ethyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-2,3-dihydro-1H-indol-6-amine

CAS RN

143543-67-3
Record name 1-Ethyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2,3-dihydro-1H-indol-6-amine
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